Kinase Selectivity: Greater than 14,000-Fold Discrimination Over CDK2
Cdc7-IN-7c demonstrates exceptionally high selectivity for Cdc7 over the structurally related cyclin-dependent kinase 2 (CDK2). In a direct head-to-head comparison derived from the same enzymatic assay platform, the selectivity ratio (IC50 of CDK2 divided by IC50 of Cdc7) is reported as ≥14,000 [1]. This contrasts sharply with comparator molecules such as PHA-767491, which exhibits only a ~20-fold selectivity against CDK2, and XL413, for which CDK2 selectivity is not a primary reported feature .
| Evidence Dimension | Selectivity Ratio (CDK2 IC50 / Cdc7 IC50) |
|---|---|
| Target Compound Data | ≥14,000-fold |
| Comparator Or Baseline | PHA-767491: ~20-fold selectivity against CDK2; XL413: CDK2 selectivity not reported as a primary metric |
| Quantified Difference | Cdc7-IN-7c exhibits ≥700-fold greater selectivity against CDK2 compared to PHA-767491 |
| Conditions | Biochemical kinase inhibition assays as described in primary research [1] |
Why This Matters
This level of CDK2 discrimination minimizes cell cycle interference from CDK2 inhibition, enabling cleaner target deconvolution and reducing confounding biological readouts in Cdc7-dependent studies.
- [1] Kurasawa, O., et al. (2017). 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase. Bioorganic & Medicinal Chemistry, 25(14), 3658-3670. View Source
